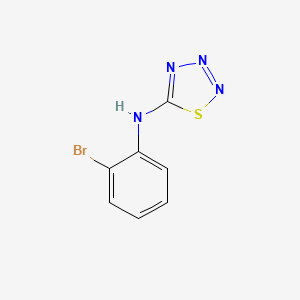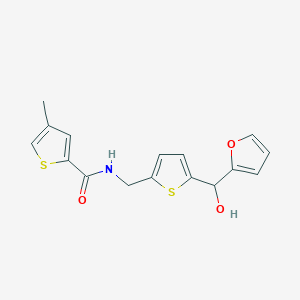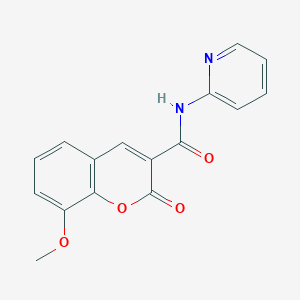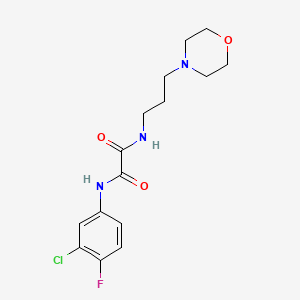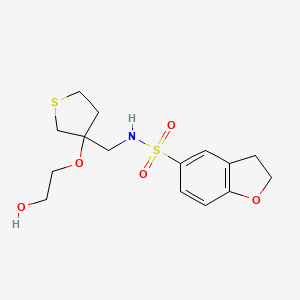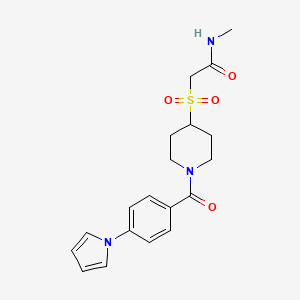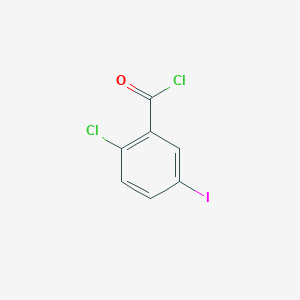
2-Chloro-5-iodobenzoyl chloride
Overview
Description
2-Chloro-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine and iodine atoms, respectively, and the carboxyl group is converted to an acyl chloride. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodobenzoyl chloride typically involves multiple steps starting from readily available precursors. One common method includes the following steps:
Iodination: Methyl anthranilate is subjected to iodination using an iodine compound to obtain ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The amino group is then diazotized and replaced with a chlorine atom through the Sandmeyer reaction, yielding 2-chloro-5-iodobenzoate.
Hydrolysis: The ester group is hydrolyzed to form 2-chloro-5-iodobenzoic acid.
Conversion to Acyl Chloride: Finally, the carboxylic acid is converted to the acyl chloride using thionyl chloride or oxalyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale iodination, chlorination, and hydrolysis reactions, followed by purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form 2-chloro-5-iodobenzoic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products
2-Chloro-5-iodobenzoic Acid: Formed by hydrolysis of the acyl chloride.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Chloro-5-iodobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is utilized in various synthetic pathways to introduce the 2-chloro-5-iodobenzoyl moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic Acid: Similar structure but with a carboxylic acid group instead of an acyl chloride.
2-Iodobenzoyl Chloride: Lacks the chlorine atom at position 2.
5-Bromo-2-chlorobenzoic Acid: Contains a bromine atom instead of iodine.
Uniqueness
2-Chloro-5-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity patterns and allows for selective functionalization in synthetic applications .
Properties
IUPAC Name |
2-chloro-5-iodobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYUOHFEZMJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
281652-58-2 | |
| Record name | 2-Chloro-5-iodobenzoyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF46VVD5RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
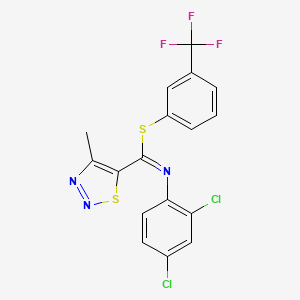
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)
![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)
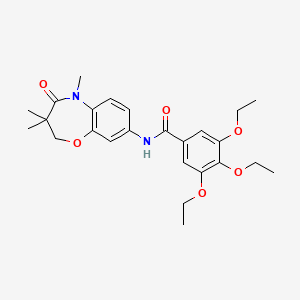
![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2812584.png)
![N-(2-chlorophenyl)-4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidine-1-carboxamide](/img/structure/B2812585.png)
![4H-Pyrido[3,2-b]-1,4-oxazine-4-carboxylic acid, 6-amino-2,3-dihydro-2,2-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B2812586.png)
![8-(3-Chloro-5-fluorobenzoyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2812587.png)
